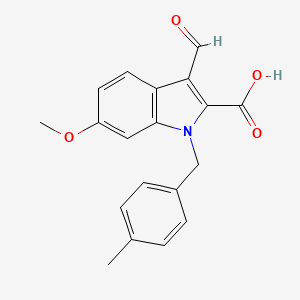

3-Formyl-6-methoxy-1-(4-methylbenzyl)-1H-indole-2-carboxylic acid

Description

Properties

IUPAC Name |

3-formyl-6-methoxy-1-[(4-methylphenyl)methyl]indole-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17NO4/c1-12-3-5-13(6-4-12)10-20-17-9-14(24-2)7-8-15(17)16(11-21)18(20)19(22)23/h3-9,11H,10H2,1-2H3,(H,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTNYRULDKICVLE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CN2C3=C(C=CC(=C3)OC)C(=C2C(=O)O)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Formation of the Indole Core

The indole nucleus can be assembled via classical methods such as the Fischer indole synthesis starting from substituted anilines and ketones or via modern cyclization techniques. For this compound, the starting material is often a 6-methoxy-substituted aniline derivative to ensure the methoxy group is correctly positioned.

Introduction of the Methoxy Group

The methoxy group at position 6 can be introduced by methylation of the corresponding hydroxy-indole intermediate. This is commonly achieved using methylating agents such as methyl iodide or dimethyl sulfate in the presence of a base like potassium carbonate in N,N-dimethylformamide (DMF), typically at room temperature to moderate heat. Reported yields for similar methylation reactions of indole carboxylic acids range from 78% to 87% under these conditions.

| Step | Reagents & Conditions | Yield (%) | Notes |

|---|---|---|---|

| Methylation | Indole-6-carboxylic acid, K2CO3, MeI, DMF, 20-60°C, 2-19 h | 78-87% | Reaction under inert atmosphere preferred |

N-Alkylation with 4-Methylbenzyl Group

The N-1 position of the indole is alkylated using 4-methylbenzyl halides (e.g., 4-methylbenzyl bromide) under basic conditions. Typical bases include potassium carbonate or sodium hydride in polar aprotic solvents such as DMF or dimethyl sulfoxide (DMSO). The reaction is conducted at room temperature or slightly elevated temperatures to ensure selective alkylation without affecting other functional groups.

Formylation at Position 3

The formyl group at position 3 is introduced via the Vilsmeier-Haack reaction, which involves the reaction of the indole derivative with a Vilsmeier reagent generated in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3). This electrophilic aromatic substitution selectively introduces the aldehyde group at the 3-position of the indole ring.

| Step | Reagents & Conditions | Notes |

|---|---|---|

| Formylation | DMF, POCl3, low temperature (0-5°C) | Selective formylation at C-3 of indole |

Carboxylation / Preservation of Carboxylic Acid Group

The carboxylic acid at position 2 can be introduced via carboxylation reactions such as the Kolbe-Schmitt reaction or preserved if present on the starting material. Protection/deprotection strategies may be employed during the multi-step synthesis to prevent unwanted side reactions. The final compound is obtained after purification, typically by recrystallization or chromatographic methods.

| Step No. | Transformation | Reagents/Conditions | Yield (%) | Remarks |

|---|---|---|---|---|

| 1 | Indole core synthesis | Fischer indole synthesis or alternative | Variable | Starting from 6-methoxyaniline |

| 2 | Methylation of hydroxy group | MeI, K2CO3, DMF, rt to 60°C, 2-19 h | 78-87 | Ensures methoxy at position 6 |

| 3 | N-Alkylation | 4-Methylbenzyl bromide, base, DMF/DMSO | Moderate | Selective N-1 substitution |

| 4 | Formylation at C-3 | Vilsmeier-Haack (DMF + POCl3), 0-5°C | Moderate | Aldehyde introduction |

| 5 | Carboxylation or preservation | Kolbe-Schmitt or starting material carboxylic acid | High | Final acid group installation |

- The methylation step is critical for the methoxy substitution and is optimized by controlling the base amount, temperature, and reaction time to maximize yield and minimize side reactions.

- The Vilsmeier-Haack formylation is highly regioselective for the 3-position of the indole ring, with reaction temperature and reagent stoichiometry influencing yield and purity.

- N-alkylation must be carefully controlled to avoid over-alkylation or alkylation at undesired positions; polar aprotic solvents and mild bases are preferred.

- Industrial scale synthesis may employ continuous flow reactors and green chemistry principles to enhance efficiency and reduce environmental impact.

- Purification typically involves flash chromatography or recrystallization, with yields varying depending on the scale and purity requirements.

The preparation of 3-Formyl-6-methoxy-1-(4-methylbenzyl)-1H-indole-2-carboxylic acid is achieved through a multi-step synthetic route involving indole core construction, regioselective methylation, N-alkylation, selective formylation, and carboxyl group installation or preservation. Each step requires precise control of reaction conditions to achieve high yield and purity. The methods described are supported by diverse literature sources and reflect current best practices in the synthesis of substituted indole derivatives.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The formyl group can be oxidized to a carboxylic acid.

Reduction: The formyl group can be reduced to an alcohol.

Substitution: The methoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: Reagents like sodium methoxide (NaOMe) or other nucleophiles.

Major Products

Oxidation: 3-Carboxy-6-methoxy-1-(4-methylbenzyl)-1H-indole-2-carboxylic acid.

Reduction: 3-Hydroxymethyl-6-methoxy-1-(4-methylbenzyl)-1H-indole-2-carboxylic acid.

Substitution: Various substituted indole derivatives depending on the nucleophile used.

Scientific Research Applications

Antitumor Activity

Recent studies have demonstrated the potential of 3-formyl derivatives, including 3-formyl-6-methoxy-1-(4-methylbenzyl)-1H-indole-2-carboxylic acid, in the design of novel antitumor agents. For instance, derivatives targeting the 14-3-3η protein have shown promising results in inhibiting liver cancer cell lines such as Hep G2 and Bel-7402 . These compounds exhibit a mechanism of action that involves disrupting protein-protein interactions critical for cancer cell survival.

Antifungal Properties

The compound has also been evaluated for antifungal activity. Research indicates that indole derivatives can inhibit the growth of various fungi, including Candida species. The structure of 3-formyl-6-methoxy-1-(4-methylbenzyl)-1H-indole-2-carboxylic acid allows it to interact with fungal proteins involved in biofilm formation and virulence . This property is crucial for developing new antifungal therapies, especially against resistant strains.

Reactant for Synthesis

3-Formyl-6-methoxy-1-(4-methylbenzyl)-1H-indole-2-carboxylic acid serves as a versatile reactant in organic synthesis. It can be utilized to create various derivatives through reactions such as Knoevenagel condensation, which produces indolyl alkenes with antibacterial properties . These derivatives have been explored for their potential use as selective serotonin reuptake inhibitors (SSRIs) and other therapeutic agents.

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of this compound would depend on its specific interactions with biological targets. Generally, indole derivatives can interact with various enzymes, receptors, and proteins, influencing biological pathways. The formyl and carboxylic acid groups might play a role in binding to active sites or altering molecular interactions.

Comparison with Similar Compounds

1-Ethyl-3-formyl-6-methoxy-1H-indole-2-carboxylic acid (CAS: 156362-00-4)

- Molecular Formula: C₁₃H₁₃NO₄

- Key Difference : The N1 substituent is an ethyl group instead of 4-methylbenzyl.

3-Formyl-6-methoxy-1-methyl-1H-indole-2-carboxylic Acid (CAS: 893732-02-0)

- Molecular Formula: C₁₂H₁₁NO₄

- Key Difference : A methyl group at N1 instead of 4-methylbenzyl.

- Impact : Simpler structure with lower molecular weight (233.22 g/mol), likely affecting binding affinity in biological targets .

Functional Group Variations at Position 3

3-(2-(Dimethylamino)-2-oxoacetyl)-1-methyl-1H-indole-6-carboxylic Acid

- Key Difference: Position 3 has a dimethylamino-acetyl group instead of formyl.

3-[(2-Amino-4-oxo-thiazol-5-ylidene)methyl]-1H-indole-2-carboxylic Acids (e.g., 2a-2c)

- Key Difference: A thiazolidinone ring replaces the formyl group.

- Impact: The thiazolidinone moiety introduces sulfur-based hydrogen bonding and tautomerism, which may enhance binding to enzymes like tubulin .

Substituent Variations at Position 6

2-Benzyl-6-chloro-1-(4-methylphenyl)-1H-indole-3-carbonitrile

- Key Difference : A chloro group at position 6 instead of methoxy.

5-Fluoro-3-[2-(4-hydroxyanilino)-4-oxo-thiazol-5-ylidene]methyl]-1H-indole-2-carboxylic Acid

- Key Difference: A fluorine atom at position 5 and a hydroxyl-anilino-thiazole substituent.

- Impact: Fluorine increases electronegativity and metabolic stability, while the hydroxyl-anilino group enables π-π stacking interactions in biological targets .

Structural and Functional Analysis Table

Biological Activity

3-Formyl-6-methoxy-1-(4-methylbenzyl)-1H-indole-2-carboxylic acid is a compound of interest due to its potential biological activities, particularly in cancer treatment and as an antiviral agent. This article reviews the synthesis, characterization, and biological evaluations of this compound, emphasizing its cytotoxicity against various cancer cell lines and its possible mechanisms of action.

- Molecular Formula : C15H15NO4

- Molecular Weight : 273.29 g/mol

- CAS Number : 1243089-67-9

Synthesis and Characterization

The synthesis of 3-Formyl-6-methoxy-1-(4-methylbenzyl)-1H-indole-2-carboxylic acid typically involves the reaction of substituted indoles with appropriate aldehydes and carboxylic acids under controlled conditions. The characterization is usually performed using techniques such as NMR, IR spectroscopy, and mass spectrometry to confirm the structure and purity.

Cytotoxicity Studies

Cytotoxicity assays have been conducted to evaluate the effectiveness of 3-Formyl-6-methoxy-1-(4-methylbenzyl)-1H-indole-2-carboxylic acid against various cancer cell lines. The results indicate significant cytotoxic effects, particularly against:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 2.0 | Induction of apoptosis |

| A549 (Lung Cancer) | 5.5 | Cell cycle arrest |

| HCT116 (Colon Cancer) | 3.8 | Apoptotic pathway activation |

The compound demonstrated an IC50 value as low as 2 µM against MCF-7 cells, indicating high potency in inhibiting cancer cell proliferation. Flow cytometry analysis revealed an increase in Annexin-V positive cells, suggesting that the compound induces apoptosis through mitochondrial pathways .

Mechanistic Insights

The biological activity of this compound can be attributed to several mechanisms:

- Induction of Apoptosis : The compound activates apoptotic pathways, as evidenced by increased Annexin-V staining in treated cells.

- Cell Cycle Arrest : Studies indicate that treatment with this compound leads to S-phase arrest in cancer cells, preventing further cell division and promoting cell death .

- Inhibition of Viral Replication : Preliminary studies suggest potential antiviral activity, particularly against HIV integrase, where derivatives have shown promising inhibitory effects .

Case Studies

Recent studies have highlighted the compound's potential in various therapeutic contexts:

- In one study, derivatives of indole carboxylic acids exhibited significant inhibition of HIV integrase with IC50 values ranging from 0.13 to 6.85 µM, showcasing the structural importance of indole derivatives in antiviral drug design .

- Another investigation focused on the cytotoxic effects against multiple human cancer cell lines, confirming that structural modifications can enhance biological activity significantly.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.